1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-3-phenylprop-2-EN-1-one
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Description
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This approach involves a radical mechanism and has been used for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
As mentioned in the synthesis analysis, the protodeboronation of pinacol boronic esters is a key reaction in the synthesis of related compounds . This reaction is catalyzed and involves a radical mechanism.Scientific Research Applications
Pharmacological Evaluation
A study involving the synthesis of novel derivatives, including compounds with structures similar to the specified chemical, evaluated their antidepressant and antianxiety activities. The compounds demonstrated significant effects in behavioral tests, indicating potential applications in mental health treatment (Kumar et al., 2017).
Synthesis of Novel Compounds
Another research effort focused on synthesizing new 1,2,4-Triazole Derivatives and evaluating their antimicrobial activities. This study underscores the relevance of such chemical structures in developing new antimicrobial agents, highlighting the broader implications for drug discovery and infectious disease management (Bektaş et al., 2007).
Potential CNS Agents
Research into 3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines, compounds related to the specified chemical, was conducted to assess their potential as central nervous system agents. These compounds were synthesized and evaluated for neuroleptic activity, suggesting possible applications in treating neurological disorders (Hino et al., 1988).
Chemical Synthesis and Characterization
A study on the Biginelli Synthesis presented the formation of novel Dihydropyrimidinone Derivatives containing Piperazine/Morpholine Moiety. This research illustrates the chemical versatility and potential for creating a wide range of biologically active compounds through innovative synthesis methods (Bhat et al., 2018).
Drug Development and Receptor Interaction
An investigation into the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor demonstrates the complexity of receptor-ligand interactions and the importance of structural specificity in drug development. This study provides insights into the design of receptor-specific antagonists, which is crucial for therapeutic applications (Shim et al., 2002).
Properties
IUPAC Name |
(E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-16-7-9-18(21)15-19(16)22-11-13-23(14-12-22)20(24)10-8-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSXVIILXWADLL-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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